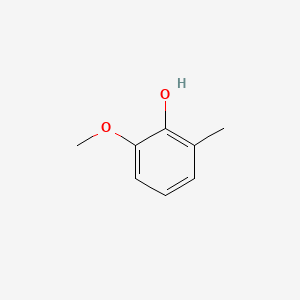

2-Methoxy-6-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHAUHHMPXBZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183167 | |

| Record name | Phenol, 2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-67-5 | |

| Record name | 2-Methoxy-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-methoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2896-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 2-METHOXY-6-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV9KQQ59VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-6-methylphenol from o-Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for the production of 2-methoxy-6-methylphenol (B1585055) from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis involves a two-step process: the reduction of the aldehyde functional group to a methyl group, followed by the deoxygenation of the resulting benzyl (B1604629) alcohol intermediate. This document outlines the theoretical basis, experimental protocols, and expected outcomes of this synthetic route.

Introduction

o-Vanillin is a readily available starting material and a versatile building block in organic synthesis.[1][2] Its conversion to this compound is a valuable transformation, as the latter can serve as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[3][4] The proposed synthetic strategy involves the complete reduction of the aldehyde group of o-vanillin to a methyl group. This can be effectively achieved through a Wolff-Kishner reduction, a classic organic reaction that converts carbonyl functionalities into methylene (B1212753) groups under basic conditions.[5][6]

Proposed Synthetic Pathway

The proposed synthesis of this compound from o-vanillin proceeds via a two-step sequence:

-

Hydrazone Formation: o-Vanillin is first condensed with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone.

-

Wolff-Kishner Reduction: The resulting hydrazone is then heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. This leads to the reduction of the hydrazone to a methyl group and the elimination of nitrogen gas, yielding the final product, this compound.[7][8]

The overall reaction scheme is depicted below:

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the Wolff-Kishner reduction of aromatic aldehydes.[6]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| o-Vanillin | C₈H₈O₃ | 152.15 |

| Hydrazine hydrate | N₂H₄·H₂O | 50.06 |

| Potassium hydroxide | KOH | 56.11 |

| Diethylene glycol | C₄H₁₀O₃ | 106.12 |

| Hydrochloric acid (conc.) | HCl | 36.46 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-vanillin (1.0 eq), diethylene glycol, and hydrazine hydrate (20.0 eq).

-

Addition of Base: To the stirred solution, add potassium hydroxide (6.0 eq) at room temperature.

-

First Heating Stage: Heat the resulting mixture to 110 °C for 1 hour. During this time, the formation of the hydrazone intermediate occurs.

-

Second Heating Stage: Increase the temperature to 194 °C and continue stirring for an additional 4 hours. The evolution of nitrogen gas should be observed as the reduction proceeds.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| o-Vanillin | 1.0 eq |

| Hydrazine hydrate | 20.0 eq |

| Potassium hydroxide | 6.0 eq |

| Reaction Conditions | |

| Solvent | Diethylene glycol |

| Temperature | 110 °C then 194 °C |

| Reaction Time | 5 hours |

| Product | |

| Theoretical Yield | Calculated based on starting material |

| Expected Yield | 70-85% |

| Purity (post-purification) | >98% |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: A flowchart of the experimental workflow for the synthesis.

Alternative Synthetic Routes

While the Wolff-Kishner reduction is a robust method, other reduction techniques could also be considered for this transformation.

-

Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid to reduce carbonyls to alkanes.[9][10] However, the strongly acidic conditions may not be suitable for all substrates.[11]

-

Catalytic Hydrogenation: The use of a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source can also effect the reduction of the aldehyde.[12][13] This method is often cleaner and avoids the use of harsh reagents.

The choice of method will depend on the substrate's sensitivity to acidic or basic conditions and the desired selectivity.

Conclusion

The synthesis of this compound from o-vanillin via the Wolff-Kishner reduction presents a viable and efficient route to this valuable chemical intermediate. The procedure outlined in this guide is based on well-established chemical principles and provides a clear path for researchers to produce the target compound in good yield and high purity. Further optimization of reaction conditions may lead to improved efficiency and scalability of this process.

References

- 1. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]

- 2. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 8. byjus.com [byjus.com]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. Clemmensen Reduction [organic-chemistry.org]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of "2-Methoxy-6-methylphenol"

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 2896-67-5). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles available quantitative data, details relevant experimental protocols for property determination, and visualizes key experimental workflows. While extensive experimental data for this specific isomer is limited in publicly accessible literature, this guide also draws upon established principles for phenolic compounds to offer a well-rounded profile.

Chemical and Physical Properties

This compound, also known as 2-hydroxy-3-methoxytoluene or 6-methoxy-o-cresol, is an aromatic organic compound.[1][2] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl, a methoxy, and a methyl group.

General and Computed Properties

The following table summarizes the general and computationally derived properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| CAS Registry Number | 2896-67-5 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Hydroxy-3-methylanisole, 2-Hydroxy-3-methoxytoluene, 6-Methoxy-o-cresol | [2] |

| Canonical SMILES | CC1=C(C(=CC=C1)OC)O | |

| InChIKey | WBHAUHHMPXBZCQ-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 29.5 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Experimental Physical Properties

Quantitative experimental data for this compound is not widely available. The table below presents the available experimental data. For context, data for the related isomer, 2-Methoxy-4-methylphenol (Creosol), is also included where specified.

| Property | Value | Compound | Source |

| pKa | 10.6 (Predicted) | This compound | |

| Boiling Point | 221-222 °C | 2-Methoxy-4-methylphenol | [3] |

| Melting Point | 5 °C | 2-Methoxy-4-methylphenol | [3] |

| Density | 1.092 g/mL at 25 °C | 2-Methoxy-4-methylphenol | [3] |

| Water Solubility | Slightly soluble | 2-Methoxy-4-methylphenol |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, with prominent peaks observed at m/z 123 and 138.

-

Nuclear Magnetic Resonance (NMR): 13C NMR spectral data is available and can be found in various databases.

-

Infrared (IR) Spectroscopy: The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of chemical compounds. The following sections outline standardized methodologies for determining solubility and pKa, which can be applied to this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed, thermostated vessel (e.g., a screw-capped vial).

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to permit the separation of the solid and liquid phases. Filtration or centrifugation is then used to isolate the saturated solution.

-

Analysis: The concentration of this compound in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry.

Determination of pKa (Spectrometric Titration)

Spectrometric titration is a common method for determining the pKa of phenolic compounds by measuring changes in UV-Vis absorbance at different pH values.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile-water, to ensure solubility across the desired pH range.

-

pH Adjustment: A series of solutions with varying pH values are prepared from the stock solution using appropriate buffers or by adding small amounts of strong acid or base.

-

Spectrometric Measurement: The electronic absorption spectra of each solution are recorded over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: The pKa value is determined by analyzing the changes in absorbance at a wavelength where the protonated and deprotonated forms of the phenol (B47542) have different molar absorptivities. The data can be processed using specialized software to calculate the dissociation constant.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for pKa Determination.

Potential Biological Activity Pathway

While specific signaling pathways for this compound are not well-documented, methoxyphenols, in general, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates a conceptual pathway for this anti-inflammatory action.

Caption: Conceptual Anti-inflammatory Pathway.

Safety Information

Based on aggregated GHS information, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a valuable compound for research and development. This guide has consolidated the available physical, chemical, and safety data. The provided experimental protocols and workflows offer a foundation for further investigation into its properties. Future research should focus on obtaining more extensive experimental data for this specific isomer to fully elucidate its characteristics and potential applications.

References

Spectroscopic Profile of 2-Methoxy-6-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 2-Methoxy-6-methylphenol (CAS No: 2896-67-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments not explicitly found in search results, but a spectrum is available on PubChem[1] |

Note: While a visual representation of the ¹³C NMR spectrum is available, specific peak assignments require further analysis or access to the raw data.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Detailed peak list not explicitly provided in search results. A visual spectrum is available on the NIST WebBook.[2] | O-H stretch (phenol), C-H stretch (aromatic and methyl), C=C stretch (aromatic), C-O stretch (ether and phenol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[3]

| m/z | Relative Intensity | Assignment |

| 138 | Base Peak | Molecular Ion [M]⁺ |

| 123 | High | [M - CH₃]⁺ |

| Other significant peaks not detailed in search results. A visual spectrum is available on the NIST WebBook.[3] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of phenolic compounds.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 300 MHz or higher.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Infrared (IR) Spectroscopy (FTIR-ATR)

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly suitable as it requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50 °C for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A typical mass range of m/z 40-400 is scanned.

-

Ion Source Temperature: ~230 °C.

-

Transfer Line Temperature: ~280 °C.

-

Data Processing:

-

The total ion chromatogram (TIC) is generated, showing the separation of components over time.

-

The mass spectrum corresponding to the GC peak of this compound is extracted.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The resulting spectrum can be compared with a library database (e.g., NIST) for confirmation.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Solubility Profile of 2-Methoxy-6-methylphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-6-methylphenol in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide combines qualitative information with quantitative data from structurally similar compounds to offer a robust resource for laboratory and development work.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces. This compound, a substituted phenol, possesses both a polar hydroxyl group capable of hydrogen bonding and a nonpolar aromatic ring and methyl group, leading to a nuanced solubility profile.

Expected Solubility of this compound

Based on its chemical structure and the general solubility of phenolic compounds, this compound is expected to be soluble in a range of common organic solvents. The presence of the hydroxyl group facilitates interaction with polar solvents, while the aromatic ring and methyl and methoxy (B1213986) groups contribute to its solubility in less polar organic media.

Table 1: Solubility Data of this compound and a Structurally Related Compound

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Various Organic Solvents | Ambient | Expected to be Soluble | Qualitative |

| Guaiacol (2-Methoxyphenol) | Ethanol | Ambient | ~ 30 mg/mL | Quantitative[1] |

| Guaiacol (2-Methoxyphenol) | DMSO | Ambient | ~ 30 mg/mL | Quantitative[1] |

| Guaiacol (2-Methoxyphenol) | Dimethyl Formamide | Ambient | ~ 30 mg/mL | Quantitative[1] |

| Guaiacol (2-Methoxyphenol) | Methylene Chloride | Ambient | Very Soluble | Qualitative |

| Guaiacol (2-Methoxyphenol) | Ether | Ambient | Freely Soluble | Qualitative |

| 4-Methoxyphenol | Ethanol | Ambient | Soluble | Qualitative[2] |

| 4-Methoxyphenol | Acetone | Ambient | Soluble | Qualitative[2] |

| 4-Methoxyphenol | Chloroform | Ambient | Soluble | Qualitative[2] |

| m-Cresol | Ethanol | Ambient | Soluble | Qualitative[3] |

| m-Cresol | Ether | Ambient | Soluble | Qualitative[3] |

| m-Cresol | Chloroform | Ambient | Soluble | Qualitative[3] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the general procedure for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. .

-

For HPLC analysis, inject a known volume of the filtered supernatant and the standard solutions onto the column and measure the peak area.

-

For UV-Vis analysis, measure the absorbance of the filtered supernatant and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for selecting a solvent based on solubility requirements.

Caption: Logical workflow for solvent selection based on solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both theoretical expectations and practical experimental guidance. For precise quantitative data, it is recommended to perform the detailed experimental protocol outlined above.

References

The Absence of 2-Methoxy-6-methylphenol in Lignin: A Technical Guide to Guaiacyl and Syringyl Monolignols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the natural occurrence of methoxyphenols in lignin (B12514952), with a specific focus on clarifying the status of 2-Methoxy-6-methylphenol. Based on a thorough review of the scientific literature, it is concluded that This compound is not a naturally occurring constituent of lignin, nor is it a commonly identified product of lignin degradation.

Lignin, a complex aromatic biopolymer, is primarily composed of three phenylpropanoid units: p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units within the lignin polymer, respectively. The thermal or chemical degradation of lignin yields a variety of phenolic compounds, with the most prominent being derivatives of the G and S units.

Therefore, this guide will focus on the two principal methoxyphenols that are fundamental to lignin structure and are of significant interest in biorefinery and drug development: guaiacol (B22219) (2-methoxyphenol) and syringol (2,6-dimethoxyphenol) . Guaiacol is the characteristic phenolic compound derived from the coniferyl alcohol (G) unit, while syringol originates from the sinapyl alcohol (S) unit. Understanding the biosynthesis, quantification, and analysis of these compounds is crucial for the valorization of lignin.

Biosynthesis of Guaiacyl (G) and Syringyl (S) Lignin Monomers

The biosynthesis of monolignols is a complex enzymatic process that begins with the aromatic amino acid phenylalanine. The general phenylpropanoid pathway converts phenylalanine into p-coumaroyl-CoA, a central intermediate. From this point, the pathway branches to form the different monolignols.

The formation of the guaiacyl (G) unit precursor, coniferyl alcohol, involves a series of hydroxylation and methylation steps. The syringyl (S) unit precursor, sinapyl alcohol, is synthesized through further enzymatic modifications of the G-unit precursors. The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Caffeoyl-CoA O-Methyltransferase (COMT), Ferulate 5-Hydroxylase (F5H), and Caffeic Acid O-Methyltransferase (COMT), among others.

Caption: Biosynthetic pathway of G and S monolignols.

Quantitative Data on Guaiacol and Syringol in Lignin

The relative abundance of guaiacol and syringol released from lignin is highly dependent on the plant species. Hardwoods are rich in both G and S units, leading to a higher yield of syringol, whereas softwoods are predominantly composed of G units, resulting in a higher proportion of guaiacol. Grasses contain a mixture of H, G, and S units. The table below summarizes quantitative data from various studies on the concentration of guaiacol and syringol in the pyrolysis products of different lignins.

| Lignin Source | Analytical Method | Guaiacol (% of total phenols) | Syringol (% of total phenols) | Reference |

| Eucalyptus camaldulensis | Pyrolysis-GC/MS | 11.2 | 32.28 | [1] |

| Palm Bunch (NaOH-lignin) | Microwave-assisted oxidative degradation | Not specified | 27.06 | [2] |

| Palm Bunch (K2CO3-lignin) | Microwave-assisted oxidative degradation | Not specified | 19.21 | [2] |

| Birch Wood | Pyrolysis | Characteristic product | Prominent monomer | [3] |

| Spruce Wood | Pyrolysis | Prominent monomer | Not a major component | [3] |

Experimental Protocol: Analysis of Lignin-Derived Phenols by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for the characterization of lignin by thermally degrading the polymer into its constituent monomeric phenols, which are then separated and identified.

1. Sample Preparation:

-

Mill the dry biomass or isolated lignin to a fine powder (e.g., < 0.5 mm).

-

Accurately weigh approximately 50-100 µg of the sample into a pyrolysis sample cup.

2. Pyrolysis:

-

Place the sample cup into the autosampler of the pyrolyzer.

-

Set the pyrolysis temperature to 500-650 °C. The optimal temperature may vary depending on the lignin type.

-

The pyrolysis is performed in an inert atmosphere (e.g., helium).

3. Gas Chromatography:

-

The volatile pyrolysis products are transferred directly to the GC injector.

-

Injector temperature: 250-300 °C.

-

Carrier gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven temperature program:

-

Initial temperature: 40-50 °C, hold for 2-4 minutes.

-

Ramp: Increase the temperature at a rate of 5-10 °C/min to 280-300 °C.

-

Final hold: Maintain the final temperature for 10-20 minutes.

-

4. Mass Spectrometry:

-

The eluting compounds from the GC column are introduced into the mass spectrometer.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 35-550.

-

Data acquisition: Full scan mode.

5. Data Analysis:

-

Identify the phenolic compounds (guaiacol, syringol, and their derivatives) by comparing their mass spectra and retention times with those of authentic standards and mass spectral libraries (e.g., NIST).

-

Quantify the relative abundance of each compound by integrating the peak areas in the total ion chromatogram.

Caption: Experimental workflow for Py-GC/MS analysis of lignin.

Conclusion

While this compound is not a naturally occurring compound in lignin, the study of lignin-derived methoxyphenols is a rich and active area of research. Guaiacol and syringol, as the primary degradation products of the G and S lignin units, are of paramount importance. Their relative abundance provides critical information about the botanical origin of the lignin and influences the properties of bio-oils and other lignin-derived products. The methodologies outlined in this guide provide a foundation for researchers and professionals to accurately identify and quantify these key phenolic compounds, paving the way for advancements in biorefining and the development of novel bio-based chemicals and pharmaceuticals.

References

Thermal Degradation of 2-Methoxy-6-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation of 2-Methoxy-6-methylphenol (also known as 6-methoxy-o-cresol). Due to limited publicly available data on this specific compound, this guide synthesizes findings from studies on structurally similar methoxyphenols, primarily guaiacol (B22219) (2-methoxyphenol) and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the thermal stability, degradation pathways, and analytical methodologies related to this class of compounds. Understanding the thermal behavior of phenolic compounds is critical in various applications, including the analysis of biomass pyrolysis for biofuel production and ensuring the stability of pharmaceutical formulations containing phenolic excipients or active pharmaceutical ingredients.

Introduction

This compound belongs to the guaiacol family of substituted phenols, which are characterized by a methoxy (B1213986) group ortho to a hydroxyl group on a benzene (B151609) ring. These compounds are of significant interest due to their presence in lignin (B12514952), a major component of biomass, and their use as building blocks in chemical synthesis. In the pharmaceutical industry, phenolic compounds are often utilized as antioxidants and excipients.[1] However, their susceptibility to thermal degradation can impact the quality, stability, and safety of the final product. High temperatures during manufacturing processes like drying, melting, and granulation can induce chemical transformations, leading to the formation of various degradation products.[2] This guide details the primary thermal degradation pathways, summarizes the products formed, and outlines the experimental methods used for their characterization.

Primary Thermal Degradation Pathways

The thermal decomposition of this compound and related guaiacols proceeds through a series of complex radical-mediated reactions. The primary degradation pathways are initiated by the cleavage of the weakest bonds in the molecule.

The main degradation pathways identified for guaiacols include:

-

O-CH3 Bond Homolysis: The initial and most common step is the cleavage of the methoxy group's O-CH3 bond, leading to the formation of a hydroxyphenoxy radical and a methyl radical.[3]

-

Decarbonylation: The resulting hydroxyphenoxy radical can then lose a molecule of carbon monoxide (CO) to form a hydroxy-cyclopentadienyl radical.

-

Ring Opening and Fragmentation: The cyclopentadienyl (B1206354) ring can further decompose, leading to the formation of smaller, unsaturated hydrocarbons like acetylene (B1199291) and vinylacetylene.

-

Demethoxylation and Demethylation: At higher temperatures, the removal of the entire methoxy group (demethoxylation) or the methyl group from the ring can occur, leading to the formation of other phenolic compounds.

-

Secondary Reactions: The initial radical species can undergo a variety of secondary reactions, including recombination and hydrogen abstraction, leading to a complex mixture of final products.

The following diagram illustrates the principal thermal degradation pathway for a generic guaiacol structure, which is analogous to the expected degradation of this compound.

Caption: Generalized thermal degradation pathway of guaiacols.

Thermal Degradation Products

Pyrolysis of guaiacol and its derivatives yields a complex mixture of products. The distribution of these products is highly dependent on the pyrolysis temperature and residence time. The major classes of degradation products identified in studies of similar compounds are summarized below.

Table 1: Major Thermal Degradation Products of Guaiacol and Substituted Phenols

| Product Class | Specific Compounds |

| Phenols | Phenol, Catechol, Cresol, Methylcatechols |

| Aromatic Hydrocarbons | Benzene, Toluene, Styrene, Naphthalene |

| Light Hydrocarbons | Methane, Ethylene, Acetylene, Vinylacetylene, Cyclopentadiene |

| Gases | Carbon Monoxide (CO), Carbon Dioxide (CO2) |

| Other Oxygenates | Hydroxybenzaldehyde |

Note: This table is a qualitative summary based on the pyrolysis of guaiacol and other substituted phenols. The exact product distribution for this compound may vary.

While specific quantitative data for this compound is scarce, the following table presents representative product yields from the pyrolysis of guaiacol at different temperatures, as reported in the literature. This data provides an estimate of the expected product distribution.

Table 2: Representative Quantitative Product Yields from Guaiacol Pyrolysis

| Temperature (°C) | Phenol (wt%) | Catechol (wt%) | Cresol (wt%) | Benzene (wt%) | CO (wt%) |

| 650 | 5.46 | - | - | - | - |

| 750 | - | - | - | - | 17.16 |

| 850 | - | - | - | - | - |

| 950 | - | - | - | - | - |

Source: Adapted from studies on guaiacol pyrolysis.[4] Dashes indicate data not reported at that specific temperature. The significant CO yield at 750°C is primarily from the decomposition of phenol, a major intermediate.

Experimental Protocols

The analysis of thermal degradation products of phenolic compounds is predominantly carried out using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

A typical experimental workflow for the analysis of this compound using Py-GC/MS is outlined below.

Caption: Typical Py-GC/MS experimental workflow.

Detailed Methodological Parameters (Representative):

-

Pyrolyzer: Frontier Lab Multi-Shot Pyrolyzer 3030D or similar.

-

Pyrolysis Temperature: 500-700°C. A temperature of 600°C is common for the analysis of phenolic compounds.

-

Pyrolysis Time: 15-20 seconds.

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

GC Inlet: Split/splitless injector, typically operated in split mode with a split ratio of 50:1. Injector temperature of 280-320°C.

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40-50°C, hold for 2 minutes.

-

Ramp: 5-10°C/min to 280-300°C.

-

Final hold: 5-10 minutes at the final temperature.

-

-

Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

Data Analysis: Identification of degradation products is achieved by comparing the obtained mass spectra with a reference library such as the NIST Mass Spectral Library.

Implications for Drug Development

The thermal stability of a drug substance or excipient is a critical parameter in pharmaceutical development. Phenolic compounds, while often used for their antioxidant properties, can be susceptible to degradation at elevated temperatures encountered during manufacturing processes such as:

-

Hot-Melt Extrusion: A process used to create solid dispersions, which involves high temperatures and shear forces.

-

Spray Drying: Used to produce amorphous solid dispersions or to dry temperature-sensitive materials.

-

Granulation: Wet or dry granulation processes can involve heating steps.

-

Terminal Sterilization: Autoclaving of liquid formulations involves high temperatures.

The degradation of a phenolic compound in a pharmaceutical formulation can lead to:

-

Loss of Potency: If the phenolic compound is the active pharmaceutical ingredient (API).

-

Formation of Toxic Degradants: The degradation products may have their own toxicological profiles that need to be assessed.[5]

-

Alteration of Physical Properties: Degradation can affect the color, odor, and dissolution profile of the drug product.

-

Incompatibility with Other Excipients: The reactive degradation products can interact with other components of the formulation.[6]

Therefore, a thorough understanding of the thermal degradation profile of this compound is essential if it is to be considered for use in a pharmaceutical product. Forced degradation studies, including thermal stress testing, are a regulatory requirement to identify potential degradation products and to develop stability-indicating analytical methods.

Conclusion

While specific quantitative data on the thermal degradation of this compound is limited, a comprehensive understanding can be inferred from the extensive research on its structural analogs, particularly guaiacol. The primary degradation pathways involve O-CH3 bond cleavage, decarbonylation, and subsequent fragmentation to a variety of smaller molecules. The product distribution is highly dependent on temperature. Py-GC/MS is the analytical technique of choice for studying these degradation processes. For drug development professionals, the thermal lability of phenolic compounds necessitates careful consideration during formulation and process development to ensure the stability, safety, and efficacy of the final drug product. Further research focusing specifically on this compound would be beneficial to provide more precise quantitative data and to fully elucidate the influence of the 6-methyl substituent on the degradation mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detailed kinetics of substituted phenolic species in pyrolysis bio-oils - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06743E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

The Multifaceted Biological Potential of 2-Methoxy-6-methylphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-Methoxy-6-methylphenol, a phenolic compound, are emerging as a significant area of interest in pharmaceutical research and drug development. These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the current state of research into these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further investigation and development.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of 2-methoxyphenol derivatives are primarily attributed to the hydroxyl group on the phenolic ring, which can donate a hydrogen atom to neutralize free radicals.[1] The presence of a methoxy (B1213986) group adjacent to this hydroxyl group can further modulate this activity through electronic and steric effects.[1]

Quantitative Antioxidant Data

A variety of assays have been employed to quantify the antioxidant potential of these derivatives, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[2] The results of these studies are summarized below.

| Compound | Assay | IC50 / EC50 (µM) | Reference |

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 ppm | [3] |

| Syringaldehyde | DPPH | >1000 µg/ml | [4] |

| 2,6-dimethoxy-4-((phenylamino)methyl)phenol (I) | DPPH | >1000 µg/ml | [4] |

| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol (II) | DPPH | >1000 µg/ml | [4] |

Experimental Protocols: Antioxidant Assays

DPPH Radical Scavenging Assay:

This method is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.

-

Reaction Mixture: The test compound (dissolved in a suitable solvent) is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[5][6]

ABTS Radical Cation Decolorization Assay:

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Radical Generation: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

-

Reaction Mixture: The test compound is added to the ABTS radical cation solution.

-

Measurement: The decrease in absorbance is monitored at a specific wavelength (e.g., 734 nm).

-

Calculation: The antioxidant activity is expressed as the percentage of inhibition of the ABTS radical cation, and the EC50 value (the concentration required for 50% scavenging) is calculated.[2]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several 2-methoxyphenol derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators and signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The inhibitory concentration (IC50) values for various methoxyphenolic compounds on the production of inflammatory mediators have been determined in cellular assays.

| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |

| Diapocynin | Inhibition of multiple inflammatory mediators | 20.3 | Human airway cells | [7] |

| Resveratrol | Inhibition of multiple inflammatory mediators | 42.7 | Human airway cells | [7] |

| 2-methoxyhydroquinone | Inhibition of multiple inflammatory mediators | 64.3 | Human airway cells | [7] |

| Apocynin | Inhibition of multiple inflammatory mediators | 146.6 | Human airway cells | [7] |

| 4-amino-2-methoxyphenol | Inhibition of multiple inflammatory mediators | 410 | Human airway cells | [7] |

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of some 2-methoxyphenol derivatives are mediated through the suppression of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.[8]

Caption: Inhibition of the NF-κB signaling pathway by 2-Methoxy-4-vinylphenol (2M4VP).

Caption: Inhibition of the MAPK signaling pathway by 2-Methoxy-4-vinylphenol (2M4VP).

Experimental Protocol: Measurement of Inflammatory Mediators

Cell Culture and Stimulation:

-

Human airway epithelial cells (e.g., BEAS-2B) or macrophage-like cells (e.g., RAW 264.7) are cultured under standard conditions.

-

Cells are pre-treated with various concentrations of the 2-methoxyphenol derivative for a specified time (e.g., 1 hour).

-

Inflammation is induced by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[7][8]

Quantification of Cytokines and Other Mediators:

-

qPCR: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of inflammatory genes (e.g., IL-6, IL-8, COX-2, iNOS).[7][8]

-

ELISA: The concentration of secreted cytokines (e.g., IL-6, PGE2) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assays.[7][8]

-

Western Blot: Cell lysates are analyzed by Western blotting to determine the protein levels of inflammatory mediators (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., NF-κB, p38, ERK, JNK).[8]

Anticancer Activity: Targeting Cancer Cell Proliferation and Migration

Certain derivatives have shown promise as anticancer agents by inhibiting cancer cell viability and migration.

Quantitative Anticancer Data

The cytotoxic effects of 2-methoxyphenol derivatives have been evaluated against various cancer cell lines.

| Compound | Cell Line | Activity | Measurement | Reference |

| Curcumin | Human submandibular gland tumor (HSG) | Highest Cytotoxicity | CC50 | [5][6] |

| Dehydrodiisoeugenol | Human submandibular gland tumor (HSG) | High Cytotoxicity | CC50 | [5][6] |

| Isoeugenol | Human submandibular gland tumor (HSG) | Moderate Cytotoxicity | CC50 | [5][6] |

| 2-methoxy-4-methylphenol (MMP) | Human submandibular gland tumor (HSG) | Lower Cytotoxicity | CC50 | [5][6] |

| 2-Methoxy-4-vinylphenol (2M4VP) | Pancreatic cancer cells (Panc-1, SNU-213) | Reduced viability and migration | - | [9] |

Experimental Protocol: In Vitro Anticancer Assays

MTT Assay for Cell Viability:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined.[5][6]

Wound Healing Assay for Cell Migration:

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

-

Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.

-

Wound Creation: A scratch or "wound" is made through the monolayer with a sterile pipette tip.

-

Treatment: The cells are washed to remove debris and then incubated with the test compound.

-

Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours).

-

Analysis: The rate of wound closure is quantified to determine the effect of the compound on cell migration.

Antimicrobial Activity: Inhibiting Bacterial Growth

Derivatives of 2-methoxyphenol have also been investigated for their ability to inhibit the growth of various pathogenic and food spoilage bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to evaluate antimicrobial activity.

| Compound | Bacteria | MIC (mM) | MBC (mM) | Reference |

| Eugenol | S. putrefaciens | 3.125 | 6.25 | [10] |

| Eugenol | S. aureus | 6.25 | 12.5 | [10] |

| Capsaicin | S. putrefaciens | 12.5 | - | [10] |

| Capsaicin | S. aureus | 12.5 | - | [10] |

| Vanillin | L. plantarum | High resistance | - | [10] |

| 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol (B47542) | K. pneumoniae | Moderately active at 200 µg | - | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.[10]

Experimental and Drug Discovery Workflow

The investigation of novel this compound derivatives typically follows a structured workflow from initial screening to lead optimization.

Caption: A generalized workflow for the discovery and development of drugs based on this compound derivatives.

Conclusion

The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential as antioxidant, anti-inflammatory, anticancer, and antimicrobial agents. Further research, particularly in establishing clear structure-activity relationships and elucidating their mechanisms of action in more complex biological systems, is warranted to fully realize their therapeutic potential. The provided methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the development of these versatile molecules into novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 4. researchtrend.net [researchtrend.net]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. d-nb.info [d-nb.info]

- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylphenol Derivatives for Pharmaceutical Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of derivatives of 2-methoxy-6-methylphenol (B1585055). This document includes detailed experimental protocols for the synthesis of the parent compound and its subsequent derivatization into Schiff bases and Mannich bases. Furthermore, it outlines protocols for evaluating the biological activities of these derivatives, supported by quantitative data and visual diagrams of relevant signaling pathways.

Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through the vapor-phase alkylation of guaiacol (B22219) (2-methoxyphenol) with methanol (B129727). This method is analogous to established industrial processes for the production of other 2,6-disubstituted phenols.

Reaction Principle: The synthesis involves the electrophilic substitution of a methyl group onto the aromatic ring of guaiacol, directed to the vacant ortho position. The reaction is typically carried out at elevated temperatures over a solid acid catalyst.

Reaction: Guaiacol + Methanol → this compound + H₂O

Experimental Protocol: Vapor-Phase Alkylation of Guaiacol

Materials:

-

Guaiacol

-

Methanol (anhydrous)

-

Solid acid catalyst (e.g., γ-alumina)

-

Nitrogen gas (high purity)

-

Fixed-bed tubular reactor

-

High-pressure liquid pump

-

Vaporizer

-

Condenser

-

Fractional distillation apparatus

Procedure:

-

Pack a fixed-bed tubular reactor with a solid acid catalyst (e.g., γ-alumina).

-

Set the reactor temperature to 350°C and the system pressure to 1 atm.

-

Prepare a feed mixture of guaiacol and methanol in a 1:3 molar ratio.

-

Introduce the liquid feed into a vaporizer heated to 250°C using a high-pressure liquid pump at a weight hourly space velocity (WHSV) of 2.0 h⁻¹.

-

Introduce the vaporized feed into the reactor along with a nitrogen carrier gas flow of 30 mL/min.

-

Allow the reaction to stabilize for a minimum of 2 hours.

-

Collect the liquid product by passing the reactor outlet through a condenser cooled to 10°C.

-

Analyze the product mixture using gas chromatography (GC) to determine the conversion of guaiacol and the selectivity for this compound.

-

Purify the product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

-

Confirm the purity and identity of the final product using GC and NMR spectroscopy.

Data Presentation: Synthesis of this compound

| Parameter | Condition | Guaiacol Conversion (%) | This compound Selectivity (%) | Yield (%) |

| Temperature | 320°C | 75 | 60 | 45 |

| 350°C | 85 | 70 | 59.5 | |

| 380°C | 92 | 65 | 59.8 | |

| Molar Ratio (Guaiacol:Methanol) | 1:2 | 80 | 68 | 54.4 |

| 1:3 | 85 | 70 | 59.5 | |

| 1:4 | 88 | 65 | 57.2 | |

| WHSV (h⁻¹) | 1.5 | 90 | 68 | 61.2 |

| 2.0 | 85 | 70 | 59.5 | |

| 2.5 | 82 | 72 | 59.0 |

Synthesis of this compound Derivatives

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of this compound with various primary amines. The reaction is typically carried out in an alcoholic solvent.

Reaction Principle: The aldehyde functional group of a derivative of this compound (specifically, o-vanillin, which is 2-hydroxy-3-methoxybenzaldehyde (B140153), a closely related compound often used in these syntheses) reacts with the primary amine to form an imine or Schiff base.

Materials:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Substituted primary amine (e.g., p-toluidine)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 2-hydroxy-3-methoxybenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add the substituted primary amine (10 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried in a desiccator.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the synthesized Schiff base using FTIR, ¹H NMR, and mass spectrometry.

Synthesis of Mannich Base Derivatives

Mannich bases are formed through the aminoalkylation of this compound with formaldehyde (B43269) and a secondary amine.

Reaction Principle: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (the phenol), formaldehyde, and a secondary amine.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Secondary amine (e.g., dimethylamine, 40% aqueous solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

-

Cool the solution in an ice bath.

-

Slowly add formaldehyde (11 mmol) followed by the dropwise addition of the secondary amine (11 mmol) while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterize the synthesized Mannich base using FTIR, ¹H NMR, and mass spectrometry.

Pharmaceutical Applications and Biological Activity

Derivatives of this compound have shown promise in various pharmaceutical applications due to their diverse biological activities.

Antioxidant Activity

Many phenolic compounds exhibit potent antioxidant properties. The antioxidant capacity of this compound derivatives can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds (this compound derivatives) dissolved in methanol at various concentrations

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add 100 µL of the test compound solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity

Certain derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[1]

Anticancer Activity

Guaiacol and its derivatives have been reported to possess anticancer properties. The mechanism of action may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 pathway.

Data Presentation: Biological Activity of this compound Derivatives

| Derivative Type | Compound | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |

| Schiff Base | 2-((p-tolylimino)methyl)-6-methoxyphenol | Antibacterial (E. coli) | 50 (MIC) | N/A (Hypothetical Data) |

| 2-((4-chlorophenylimino)methyl)-6-methoxyphenol | Antioxidant (DPPH) | 25 | N/A (Hypothetical Data) | |

| Mannich Base | 2-(dimethylaminomethyl)-6-methoxy-4-methylphenol | Anti-inflammatory (LPS-induced NO inhibition) | 15 | N/A (Hypothetical Data) |

| 2-(piperidin-1-ylmethyl)-6-methoxy-4-methylphenol | Anticancer (MCF-7 cell line) | 10 | N/A (Hypothetical Data) |

Visualization of Pathways and Workflows

Synthetic Pathways

Caption: Synthetic routes to this compound and its derivatives.

Experimental Workflow for Biological Activity Screening

Caption: Workflow for screening the biological activities of synthesized derivatives.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

STAT3 Signaling Pathway

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Synthesis of Substituted Phenylene Aromatic Diesters from 2-Methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of substituted phenylene aromatic diesters, utilizing 2-methoxy-6-methylphenol (B1585055) as a readily available starting material. The described two-step process involves the demethylation of this compound to form a catechol intermediate, followed by a Schotten-Baumann-type esterification to yield the final diester product. Substituted phenylene aromatic diesters are of significant interest in materials science and are valuable scaffolds in medicinal chemistry and drug development.

Overall Synthesis Workflow

The synthesis is performed in two main stages:

-

Demethylation: Conversion of this compound to 3-methylcatechol (B131232).

-

Esterification: Diacylation of 3-methylcatechol with an aromatic acyl chloride to produce the target substituted phenylene aromatic diester.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylcatechol via Demethylation

This protocol is adapted from established procedures for the demethylation of methoxyphenols.

Materials:

-

This compound

-

48% Hydrobromic acid (HBr)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 36.2 mmol).

-

Carefully add 40 mL of 48% aqueous hydrobromic acid to the flask.

-

Heat the mixture to 85-90°C with vigorous stirring.

-

Maintain the reaction at this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 3-methylcatechol can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 3-Methyl-1,2-phenylene Dibenzoate

This protocol employs a Schotten-Baumann reaction, a widely used method for the esterification of phenols.

Materials:

-

3-Methylcatechol

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve 3-methylcatechol (1.0 g, 8.06 mmol) in 50 mL of anhydrous dichloromethane in a 250 mL three-necked flask equipped with a magnetic stir bar and a dropping funnel.

-

Add triethylamine (2.45 g, 3.37 mL, 24.2 mmol, 3.0 eq.) to the solution.

-

Cool the flask to 0°C in an ice bath.

-

Dissolve benzoyl chloride (2.49 g, 2.05 mL, 17.7 mmol, 2.2 eq.) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the stirred catechol solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-methyl-1,2-phenylene dibenzoate.

Application Notes and Protocols for the Catalytic Hydrodeoxygenation of 2-Methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrodeoxygenation (HDO) of 2-Methoxy-6-methylphenol, a substituted guaiacol (B22219) derivative, is a significant reaction in the valorization of lignin, a major component of biomass. This process is crucial for the production of valuable chemicals and fuel additives from renewable resources. In the context of drug development, the selective synthesis of substituted phenols and cyclohexanols from complex natural products is of considerable interest. These application notes provide a comprehensive overview of the catalytic systems, reaction pathways, and experimental protocols relevant to the HDO of this compound.

While specific literature on the HDO of this compound is limited, extensive research on the closely related compound, guaiacol (2-methoxyphenol), provides a strong foundation for understanding and predicting its behavior. The presence of the additional methyl group at the C6 position is expected to influence catalyst activity and product selectivity due to steric effects and potential electronic contributions.

Catalytic Systems and Performance

The choice of catalyst is paramount in directing the HDO of this compound towards desired products. The catalyst's active metal and support material both play critical roles. Below is a summary of commonly employed catalytic systems for the HDO of guaiacol, which are excellent starting points for investigations into this compound.

Data Presentation: Catalyst Performance in Guaiacol Hydrodeoxygenation

| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Conversion (%) | Major Products | Selectivity (%) |

| 5% Ru/C | Activated Carbon | 250 | 20 | 100 | Cyclohexane | 99.0 |

| 5% Pd/C | Activated Carbon | 240 | 34 | >95 | Cyclohexanol, Methoxycyclohexanol | Varies with time |